5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridinone, characterized by the presence of an amino group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyridinone structure. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1- [2- (dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1- (hexa-3,5-dien-1-yl)-6-methyl-1,2-dihydropyridin-2-one
Uniqueness
5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups at specific positions enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-amino-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-10-6(2)7(9)4-5-8(10)11/h4-5H,3,9H2,1-2H3 |
InChI Key |
LDDDAVNUQBBXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=CC1=O)N)C |
Origin of Product |
United States |
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